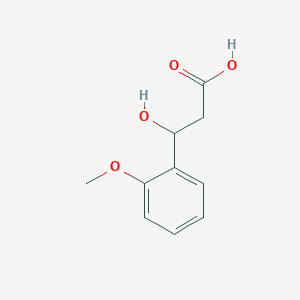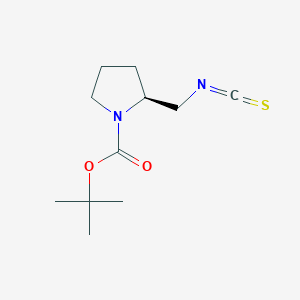
tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with an isothiocyanate reagent. One common method is to start with (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate and react it with tert-butyl isothiocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine derivative in a controlled manner . This method is more efficient and sustainable compared to traditional batch processes.
化学反応の分析
Types of Reactions
Tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
Tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an isothiocyanate group.
Tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate: Contains an aminomethyl group instead of an isothiocyanate group.
Tert-butyl (2S)-2-(thiocyanatomethyl)pyrrolidine-1-carboxylate: Similar structure but with a thiocyanate group.
Uniqueness
Tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. The steric hindrance provided by the tert-butyl group also influences its chemical behavior and stability .
特性
分子式 |
C11H18N2O2S |
|---|---|
分子量 |
242.34 g/mol |
IUPAC名 |
tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(13)7-12-8-16/h9H,4-7H2,1-3H3/t9-/m0/s1 |
InChIキー |
HZYYYFOOKOPESE-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN=C=S |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1CN=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




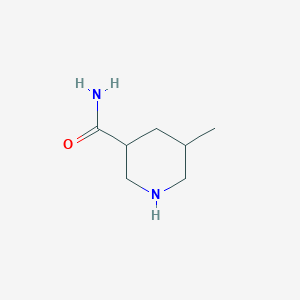
![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)
![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
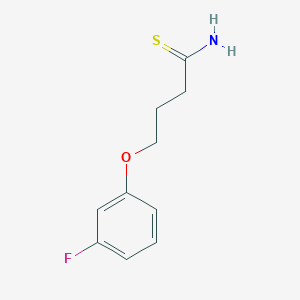

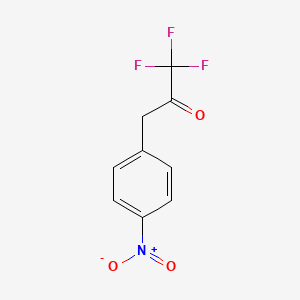
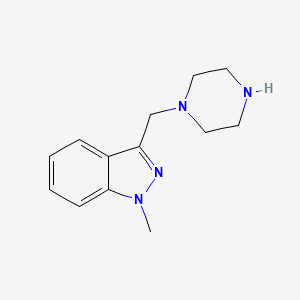
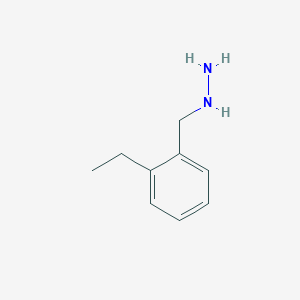

![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)
